10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]-
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Overview
Description
10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]-: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This specific compound features a phenothiazine core with a chlorine atom at the 2-position and a sulfonyl group attached to a 4-methylphenyl group at the 10-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of phenothiazine followed by sulfonylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The sulfonylation step involves the reaction of the chlorinated phenothiazine with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic properties, such as antipsychotic and anti-inflammatory effects.
Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The phenothiazine core can intercalate with DNA, influencing gene expression and cellular processes. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 2-Chlorophenothiazine
- 10-Phenyl-10H-phenothiazine
- 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
Comparison: Compared to other phenothiazine derivatives, 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
2-chloro-10-(4-methylphenyl)sulfonylphenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2S2/c1-13-6-9-15(10-7-13)25(22,23)21-16-4-2-3-5-18(16)24-19-11-8-14(20)12-17(19)21/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCQQYLMOXWKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367958 |
Source
|
Record name | 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61654-43-1 |
Source
|
Record name | 10H-Phenothiazine, 2-chloro-10-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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